2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
Description
The compound 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a pyrrolo-pyrimidine derivative characterized by a 3-(3-methoxypropyl) group at position 3, a phenyl group at position 7, and an acetamide side chain substituted with a 4-(methylsulfanyl)benzyl group. The methylsulfanyl (SCH₃) substituent may enhance lipophilicity and influence target binding, while the methoxypropyl side chain could modulate solubility and metabolic stability.
Properties
IUPAC Name |
2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-33-14-6-13-29-18-28-24-22(20-7-4-3-5-8-20)16-30(25(24)26(29)32)17-23(31)27-15-19-9-11-21(34-2)12-10-19/h3-5,7-12,16,18H,6,13-15,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZMLPPKJQJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multiple steps. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the methoxypropyl, phenyl, and methylsulfanylbenzyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Scaffold and Substituent Variations
Table 1: Structural Comparison of Pyrrolo-Pyrimidine Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methylsulfanyl group is less electron-withdrawing than the trifluoromethyl group in ’s analog, which may alter binding kinetics in enzymatic targets .
- Solubility Modulation: The methoxypropyl chain in the target compound likely improves aqueous solubility compared to the dipentylamino group in ’s derivative, which is more hydrophobic .
Physicochemical Properties
Table 2: Predicted Properties Based on Substituent Effects
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (moderate) | ~4.2 (high) | ~5.1 (very high) |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Polar Surface Area | ~90 Ų | ~85 Ų | ~70 Ų |
Analysis :
- The target compound’s moderate LogP balances membrane permeability and solubility, making it more drug-like than the highly lipophilic analog .
Biological Activity
The compound 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a pyrrolo[3,2-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and pharmacokinetics.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a methoxypropyl group and a methylsulfanyl phenyl moiety enhances its chemical reactivity and potential therapeutic applications.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. Studies indicate that it may bind to enzymes that regulate cell proliferation and survival, potentially leading to reduced tumor growth and metastasis .
Anticancer Activity
Recent research highlights the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives. The compound has shown promising results in various cancer cell lines:
- Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures exhibit significant antiproliferative activity with EC50 values ranging from 0.014 to 14.5 μM .
- Mechanistic Insights : The compound is believed to induce cell cycle arrest at the G2/M phase and promote apoptosis through DNA damage mechanisms .
Table 1: Biological Activity Summary
| Activity Type | EC50 (μM) | Cell Line Tested | Effect |
|---|---|---|---|
| Antiproliferative | 0.014 - 14.5 | Various cancer cell lines | Inhibition of cell growth |
| Cytotoxicity | 8.141 - 10.48 | Specific cancer lines | Induction of apoptosis |
| Kinase Inhibition | 0.21 - 22 | Mutant EGFR | Selective inhibition |
Pharmacokinetics
Pharmacokinetic studies reveal that similar pyrrolo[3,2-d]pyrimidines exhibit rapid metabolism with a plasma half-life around 30 minutes . This rapid metabolism can limit the duration of action but also suggests potential for prodrug formulations that could enhance bioavailability.
Case Studies
- Study on Anticancer Properties : A study evaluated the efficacy of a series of pyrrolo[3,2-d]pyrimidine derivatives against non-small cell lung cancer (NSCLC). The derivatives were synthesized and tested for their ability to inhibit mutant EGFR activity, showing up to 493-fold increased efficacy compared to wild-type EGFR .
- Toxicity Assessment : Another study focused on reducing toxicity by modifying the N-substituents on pyrrolo[3,2-d]pyrimidines. Results indicated that optimized compounds demonstrated significantly lower maximum tolerated doses (MTD) while retaining anticancer activity .
Q & A
Q. What are the critical synthetic steps and reaction optimizations for this compound?
The synthesis involves a multi-step approach:
- Core formation : Construct the pyrrolo[3,2-d]pyrimidine core via cyclization reactions, often using substituted pyrimidine precursors (e.g., ethyl 4-oxo-7-phenyl derivatives) .
- Functionalization : Introduce the 3-methoxypropyl and 4-(methylsulfanyl)benzyl groups via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or preparative HPLC to isolate the final product (>95% purity) .
Optimization Tips :
- Monitor reaction progress via TLC or LC-MS.
- Adjust solvent polarity (e.g., DMF for solubility, THF for steric hindrance) to improve yields .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxypropyl protons at δ 3.2–3.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., disorder in pyrrolo-pyrimidine cores requires high-resolution data) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~538.2) .
Q. How can solubility challenges be addressed during formulation?
- Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (pH 4–9) with co-solvents (e.g., PEG-400, cyclodextrins) .
- Mass Molarity Calculator : Use empirical tools to determine concentration limits (e.g., 10 mM in DMSO for biological assays) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and target interaction?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
- Molecular Docking : Simulate binding to potential targets (e.g., kinase domains) using software like AutoDock Vina. Focus on key interactions:
- Acetamide’s carbonyl with active-site residues.
- Methoxypropyl’s hydrophobicity in pocket alignment .
Q. What strategies guide structure-activity relationship (SAR) studies?
Key Substituent Modifications :
Methodology :
- Synthesize analogs via parallel chemistry.
- Test in enzymatic assays (e.g., IC₅₀ shifts) and MD simulations to validate SAR .
Q. How should researchers address contradictory bioactivity data across studies?
- Comparative Assays : Re-test compounds under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural Analysis : Use X-ray/NMR to confirm batch-to-batch consistency in stereochemistry .
- Meta-Analysis : Aggregate data from PubChem and crystallographic databases to identify outliers .
Q. What mechanistic insights exist for its reactivity in biological systems?
- Thiol Reactivity : The methylsulfanyl group may undergo oxidation to sulfoxide/sulfone derivatives, altering target affinity. Monitor via LC-MS in redox buffers .
- Metabolic Pathways : Use hepatic microsome assays to identify CYP450-mediated modifications (e.g., demethylation of methoxypropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
